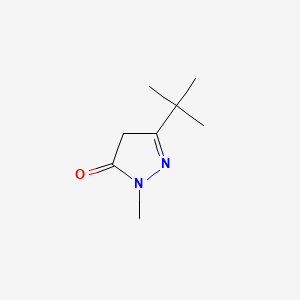

3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Vue d'ensemble

Description

3-tert-Butyl-1-methyl-2-pyrazolin-5-one is an organic compound with the molecular formula C8H14N2O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its stability and is often used as an intermediate in organic synthesis .

Méthodes De Préparation

The preparation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one typically involves the reaction of pyrazoline with butyl ammonium chloride in the presence of sodium hydroxide. The resulting 3-tert-butyl-pyrazoline is then reacted with methyl alcohol to produce 3-tert-butyl-1-methyl-2-pyrazoline. Finally, the product undergoes an oxidation reaction to yield this compound .

Analyse Des Réactions Chimiques

3-tert-Butyl-1-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common reagents used in these reactions include sodium hydroxide, methyl alcohol, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antioxidant Properties

3-tert-Butyl-1-methyl-2-pyrazolin-5-one has been studied for its antioxidant capabilities. Research indicates that this compound can scavenge free radicals, which makes it a candidate for developing antioxidant therapies. Its effectiveness as a radical scavenger has been demonstrated in various in vitro assays, showing significant potential in preventing oxidative stress-related diseases .

1.2 Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

1.3 Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a potential therapeutic agent for conditions like Alzheimer's disease .

Agrochemicals

2.1 Pesticide Development

In the field of agrochemicals, this compound is being investigated as a potential pesticide. Its ability to inhibit specific enzymes in pests can lead to the development of environmentally friendly pest control agents. Preliminary studies indicate that formulations containing this compound exhibit effective insecticidal activity against various agricultural pests .

Material Sciences

3.1 Polymer Additives

The compound's unique chemical structure allows it to function as an additive in polymer formulations. It enhances thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

3.2 Dyes and Pigments

This compound is also utilized in the dye and pigment industries due to its ability to act as an intermediate in synthesizing various colorants. Its incorporation into dye formulations improves color fastness and stability under UV light exposure .

Table 1: Summary of Biological Activities

Table 2: Applications in Agrochemicals

Table 3: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Polymer Additive | Enhances thermal stability and mechanical properties | |

| Dyes and Pigments | Acts as an intermediate for synthesizing colorants |

Case Studies

Case Study 1: Neuroprotective Mechanism

A study conducted on the neuroprotective effects of this compound involved treating neuronal cell cultures with the compound under oxidative stress conditions. Results indicated a significant reduction in cell death compared to controls, suggesting its mechanism involves the modulation of apoptotic pathways through antioxidant action .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound were tested against common pests such as aphids and spider mites. The results demonstrated a notable reduction in pest populations within treated plots compared to untreated controls, highlighting its potential as a natural pesticide alternative .

Mécanisme D'action

The mechanism of action of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-tert-Butyl-1-methyl-2-pyrazolin-5-one can be compared with other similar compounds such as:

3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is used as a reagent for the detection of reducing carbohydrates.

5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one: Another similar compound with different substituents and applications

The uniqueness of this compound lies in its specific structure and the stability it offers, making it suitable for various synthetic and industrial applications.

Propriétés

IUPAC Name |

5-tert-butyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370883 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87031-30-9 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.